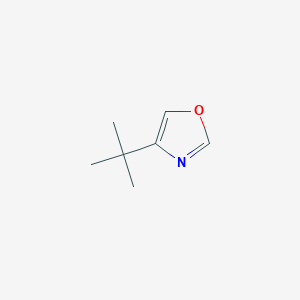
methyl 2-(2-aminoethoxy)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-aminoethoxy)benzoate hydrochloride, also known as M2AEB, is an organic compound with a broad range of applications in scientific research. It is a white crystalline solid with a molecular weight of 261.6 g/mol and a melting point of 102-104°C. M2AEB is a surfactant, meaning it can reduce the surface tension of a liquid, and is used in a variety of laboratory experiments. We will also discuss potential future directions for the use of M2AEB in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-aminoethoxy)benzoate hydrochloride has a variety of applications in scientific research. It has been used as an adjuvant in vaccine formulations to enhance the body's immune response and as a stabilizer in DNA and protein formulations. It has also been used in the study of drug delivery systems, as a surfactant in the preparation of nanomaterials, and as a dispersant in the preparation of polymeric materials. Additionally, methyl 2-(2-aminoethoxy)benzoate hydrochloride has been used in the study of cellular membranes and in the study of drug absorption and distribution.
Wirkmechanismus
Methyl 2-(2-aminoethoxy)benzoate hydrochloride acts as a surfactant, reducing the surface tension of liquids. This property makes it beneficial for use in a variety of laboratory experiments, as it can help to disperse materials evenly. Additionally, methyl 2-(2-aminoethoxy)benzoate hydrochloride has been shown to increase the solubility of certain compounds, which can be beneficial for the study of drug delivery systems.
Biochemical and Physiological Effects
methyl 2-(2-aminoethoxy)benzoate hydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the permeability of cellular membranes, allowing for the passage of certain compounds across the membrane. Additionally, it has been shown to increase the solubility of certain compounds, which can be beneficial for the study of drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using methyl 2-(2-aminoethoxy)benzoate hydrochloride in laboratory experiments is its ability to reduce the surface tension of liquids and increase the solubility of certain compounds. This makes it beneficial for use in a variety of experiments, particularly those involving the study of drug delivery systems. However, it is important to note that methyl 2-(2-aminoethoxy)benzoate hydrochloride can also be toxic at high concentrations, so caution should be taken when using it in experiments.
Zukünftige Richtungen
Methyl 2-(2-aminoethoxy)benzoate hydrochloride has a variety of potential future applications in scientific research. For example, it could be used to study the effects of surfactants on cellular membranes or to explore the use of surfactants in drug delivery systems. Additionally, it could be used in the study of nanomaterials or to explore the use of surfactants in the preparation of polymeric materials. Finally, it could be used in the study of drug absorption and distribution, or as an adjuvant in vaccine formulations.
Synthesemethoden
Methyl 2-(2-aminoethoxy)benzoate hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 2-aminoethanol and benzoic acid in the presence of sodium hydroxide to form methyl 2-(2-aminoethoxy)benzoate. The second step involves the reaction of this intermediate product with hydrochloric acid to form methyl 2-(2-aminoethoxy)benzoate hydrochloride hydrochloride.
Eigenschaften
IUPAC Name |
methyl 2-(2-aminoethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEPZSSGHKIJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-aminoethoxy)benzoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B6611963.png)




![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)






![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)